Cas no 2248278-83-1 (2-tert-butyl 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) pyrazine-2,5-dicarboxylate)

2-tert-butyl 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) pyrazine-2,5-dicarboxylate 化学的及び物理的性質
名前と識別子
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- EN300-6521341
- 2-tert-butyl 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) pyrazine-2,5-dicarboxylate
- 2248278-83-1
-
- インチ: 1S/C18H15N3O6/c1-18(2,3)26-16(24)12-8-20-13(9-19-12)17(25)27-21-14(22)10-6-4-5-7-11(10)15(21)23/h4-9H,1-3H3
- InChIKey: OIAMDWIZAURLBQ-UHFFFAOYSA-N
- ほほえんだ: O(C(C1C=NC(=CN=1)C(=O)ON1C(C2C=CC=CC=2C1=O)=O)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 369.09608521g/mol
- どういたいしつりょう: 369.09608521g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 27
- 回転可能化学結合数: 6
- 複雑さ: 620
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 116Ų
- 疎水性パラメータ計算基準値(XlogP): 2
2-tert-butyl 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) pyrazine-2,5-dicarboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6521341-0.5g |
2-tert-butyl 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) pyrazine-2,5-dicarboxylate |
2248278-83-1 | 0.5g |
$933.0 | 2023-05-31 | ||
Enamine | EN300-6521341-10.0g |
2-tert-butyl 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) pyrazine-2,5-dicarboxylate |
2248278-83-1 | 10g |
$4176.0 | 2023-05-31 | ||
Enamine | EN300-6521341-0.1g |
2-tert-butyl 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) pyrazine-2,5-dicarboxylate |
2248278-83-1 | 0.1g |
$855.0 | 2023-05-31 | ||
Enamine | EN300-6521341-0.25g |
2-tert-butyl 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) pyrazine-2,5-dicarboxylate |
2248278-83-1 | 0.25g |
$893.0 | 2023-05-31 | ||
Enamine | EN300-6521341-0.05g |
2-tert-butyl 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) pyrazine-2,5-dicarboxylate |
2248278-83-1 | 0.05g |
$816.0 | 2023-05-31 | ||
Enamine | EN300-6521341-2.5g |
2-tert-butyl 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) pyrazine-2,5-dicarboxylate |
2248278-83-1 | 2.5g |
$1903.0 | 2023-05-31 | ||
Enamine | EN300-6521341-1.0g |
2-tert-butyl 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) pyrazine-2,5-dicarboxylate |
2248278-83-1 | 1g |
$971.0 | 2023-05-31 | ||
Enamine | EN300-6521341-5.0g |
2-tert-butyl 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) pyrazine-2,5-dicarboxylate |
2248278-83-1 | 5g |
$2816.0 | 2023-05-31 |
2-tert-butyl 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) pyrazine-2,5-dicarboxylate 関連文献
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Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
2-tert-butyl 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) pyrazine-2,5-dicarboxylateに関する追加情報
Introduction to 2-tert-butyl 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) pyrazine-2,5-dicarboxylate (CAS No. 2248278-83-1)
2-tert-butyl 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) pyrazine-2,5-dicarboxylate, identified by its CAS number 2248278-83-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of heterocyclic derivatives characterized by its intricate molecular framework, which includes fused pyrazine and isoindole moieties. The presence of a tert-butyl substituent at the 2-position and a 1,3-dioxo-2,3-dihydro-1H-isoindol fragment at the 5-position endows the molecule with unique electronic and steric properties, making it a promising candidate for further exploration in medicinal chemistry.
The structural complexity of 2-tert-butyl 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) pyrazine-2,5-dicarboxylate arises from the synergistic interplay between its constituent aromatic and heterocyclic systems. The pyrazine ring, a well-known pharmacophore in drug design, contributes to the molecule's potential bioactivity by serving as a scaffold for hydrogen bonding interactions and π-stacking effects. Meanwhile, the 1,3-dioxo moiety within the isoindole fragment introduces electrophilic centers that can participate in various chemical reactions, including nucleophilic additions and cyclizations. These features collectively enhance the compound's versatility in synthetic applications.
In recent years, there has been growing interest in developing novel heterocyclic compounds with potential therapeutic applications. The pyrazine derivatives, in particular, have been extensively studied due to their broad spectrum of biological activities. For instance, pyrazine-based compounds have shown promise as kinase inhibitors, antiviral agents, and anti-inflammatory drugs. The incorporation of additional functional groups, such as the tert-butyl group, further modulates the electronic properties of these molecules, improving their metabolic stability and binding affinity to biological targets.
The 1H-isoindole scaffold, on the other hand, is another privileged structure in medicinal chemistry. Isoindole derivatives exhibit diverse biological functions, including antimicrobial, antitumor, and anti-inflammatory effects. The 1,3-dioxo functionality within this scaffold not only enhances the compound's reactivity but also contributes to its pharmacological activity by forming hydrogen bonds with biological receptors. This dual functionality makes 2-tert-butyl 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) pyrazine-2,5-dicarboxylate a compelling candidate for further investigation.
Recent advancements in computational chemistry have enabled researchers to predict the bioactivity of complex molecules with greater accuracy. Molecular modeling studies suggest that this compound may interact with various biological targets due to its multifaceted structural features. For example, the pyrazine ring could bind to ATP-binding sites in kinases, while the isoindole moiety might engage with protein pockets involved in inflammatory pathways. These predictions highlight the potential of this compound as a lead structure for drug discovery.
The synthesis of 2-tert-butyl 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) pyrazine-2,5-dicarboxylate presents unique challenges due to its complex architecture. However, recent methodologies in organic synthesis have made significant strides in facilitating the construction of such intricate molecules. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to introduce new functional groups at specific positions within the molecule. Additionally, palladium-catalyzed reactions have been utilized to form carbon-carbon bonds between the pyrazine and isoindole fragments.
The presence of multiple reactive sites in this compound allows for diverse synthetic pathways. One approach involves the condensation of appropriately substituted pyrazines with isoindole derivatives under acidic conditions, followed by functionalization at the desired positions using protecting group strategies. Alternatively, multi-step synthetic sequences involving cyclization and oxidation reactions can be employed to construct the target molecule from simpler precursors.
In conclusion, 2-tert-butyl 5-(1,3-dioxo - 2,3 - dihydro - 1H - isoindol - 2 - yl) pyrazine - 2,5 - dicarboxylate (CAS No.2248278 - 83 - 1) represents a structurally fascinating compound with significant potential in pharmaceutical research. Its unique combination of pharmacophoric elements, coupled with recent advances in synthetic methodologies, positions it as a valuable scaffold for developing novel therapeutic agents. Further exploration into its bioactivity and synthetic applications is warranted to fully harness its potential benefits.
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